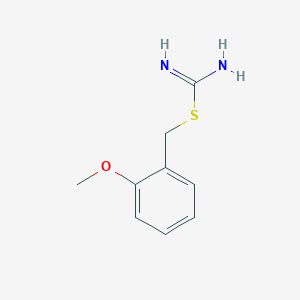

2-Methoxybenzyl imidothiocarbamate

Description

2-Methoxybenzyl imidothiocarbamate is a synthetic organic compound characterized by an imidothiocarbamate core functionalized with a 2-methoxybenzyl substituent. The 2-methoxybenzyl group is a critical pharmacophore, influencing electronic and steric interactions, while the imidothiocarbamate moiety may contribute to binding affinity and metabolic stability.

Properties

Molecular Formula |

C9H12N2OS |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

(2-methoxyphenyl)methyl carbamimidothioate |

InChI |

InChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |

InChI Key |

OFCQDPPGKXZDIK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CSC(=N)N |

Canonical SMILES |

COC1=CC=CC=C1CSC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Comparisons

The 2-methoxybenzyl group is a common substituent in bioactive molecules. Below is a detailed comparison with compounds sharing this group or analogous functionalization:

Key Findings:

Substituent Impact on Stability: The 2-methoxybenzyl group in NBOMe derivatives (e.g., 25iP-NBOMe) produces diagnostic ions at m/z = 121.0648 (C8H9O+) and m/z = 91.0542 (C7H7+) during mass spectrometry, indicating cleavage of the benzyl moiety . This contrasts with fluorobenzyl analogs (e.g., 25B-NBF), which yield m/z = 109.0448 (C7H6F+), highlighting the substituent’s influence on fragmentation patterns. Methoxy-substituted compounds generally exhibit higher metabolic stability than halogenated derivatives due to reduced susceptibility to oxidative degradation.

Electronic and Steric Effects: The electron-donating methoxy group enhances π-π stacking interactions in receptor binding, as seen in 3,4-DMA-NBOMe’s increased affinity for serotonin receptors compared to non-methoxy analogs .

Analytical Challenges :

- While methoxybenzyl derivatives are identifiable via characteristic MS fragments, imidothiocarbamates may require specialized techniques (e.g., high-resolution MS/MS) due to their complex fragmentation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.